molecular formula C7H12ClN3O2 B2462455 3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride CAS No. 1431970-00-1

3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B2462455
CAS No.: 1431970-00-1
M. Wt: 205.64
InChI Key: RLKYBHGBLPXUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H11N3O2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a β-keto ester, followed by subsequent functional group transformations to introduce the amino and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide
  • 3-Methyl-1H-pyrazole-5-carboxylic acid

Comparison: 3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

5-amino-2-propylpyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-2-3-10-5(7(11)12)4-6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKYBHGBLPXUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.